molecular formula C23H19N3O3 B3642266 3-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl propionate

3-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl propionate

Cat. No.: B3642266
M. Wt: 385.4 g/mol
InChI Key: PCWKUDYGXVJIFD-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .


Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with o-phenylenediamine and involves various methods depending on the starting material used . For example, o-phenylenediamine can react with carboxylic acids in the presence of a strong dehydrating agent to yield 2-aryl benzimidazoles .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be established using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can react with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various analytical techniques. For example, the IR spectrum can provide information about the functional groups present in the compound .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the target they interact with. They have been found to exhibit a wide range of biological activities, including anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on their specific structure. It’s important to refer to the appropriate safety data sheets for specific information .

Future Directions

Benzimidazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research will likely continue to explore their potential uses in various therapeutic applications .

Properties

IUPAC Name

[3-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-2-21(27)29-18-7-5-6-16(14-18)23(28)24-17-12-10-15(11-13-17)22-25-19-8-3-4-9-20(19)26-22/h3-14H,2H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWKUDYGXVJIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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